molecular formula C6H7N3O3S B3327441 4-(Nitrosoamino)benzenesulfonamide CAS No. 343853-74-7

4-(Nitrosoamino)benzenesulfonamide

Cat. No.: B3327441
CAS No.: 343853-74-7
M. Wt: 201.21 g/mol
InChI Key: BZCURHCKDOASHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Nitrosoamino)benzenesulfonamide, also known as Celecoxib Nitroso Impurity 1, is a chemical compound with the molecular formula C6H7N3O3S and a molecular weight of 201.20 g/mol . Its primary application and research value are in the field of pharmaceutical analysis, where it is recognized as a nitrosamine impurity of the drug Celecoxib . The study and reliable identification of such nitrosamine impurities are critical in pharmaceutical development and quality control to ensure drug safety and compliance with regulatory standards. This product is intended for Research Use Only (RUO) and must not be used for human or veterinary diagnostic or therapeutic purposes. It is recommended that this material be stored in a refrigerator at 2-8°C .

Properties

IUPAC Name

4-(2-oxohydrazinyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3S/c7-13(11,12)6-3-1-5(2-4-6)8-9-10/h1-4H,(H,8,10)(H2,7,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCURHCKDOASHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nitrosoamino)benzenesulfonamide typically involves the nitration of benzenesulfonamide followed by the reduction of the nitro group to an amino group, and subsequent nitrosation. The general steps are as follows:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and efficient separation and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Nitrosoamino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Nitrosoamino)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Nitrosoamino)benzenesulfonamide involves its interaction with specific molecular targets:

    Carbonic Anhydrase Inhibition: The compound inhibits carbonic anhydrase enzymes, which play a crucial role in regulating pH in cells.

    Antimicrobial Activity: The compound acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for bacterial DNA synthesis.

Comparison with Similar Compounds

Key Findings :

  • Nitrosoamino derivatives lack reported cytotoxicity data, but chloro-benzoyl and quinazolinone-substituted analogs show moderate activity against cancer cell lines, albeit less potent than 5-fluorouracil (5-FU) .
  • Quinazolinone hybrids (e.g., Compound A) demonstrate antimalarial activity, suggesting scaffold versatility .

Antimicrobial and Antifungal Activity

Sulfonamides with halogenated aryl groups exhibit enhanced antimicrobial effects:

Compound Substituents Activity Profile Reference
Compound 11 () 4-Chloro-benzoyl, 4,6-dimethyl-pyrimidin-2-yl Broad-spectrum antimicrobial
Compound 18 () 2-Chloro-benzoyl, 4,6-dimethyl-pyrimidin-2-yl Broad-spectrum antimicrobial
Novel derivatives () Tetrahydroquinolin-1(4H)-yl, cyano, aryl Antimicrobial and antifungal

Key Findings :

  • Chloro-benzoyl substituents enhance antimicrobial potency, likely due to increased lipophilicity and target interaction .

Analgesic and Anti-inflammatory Activity

Quinazolinone-sulfonamide hybrids outperform standard anti-inflammatory drugs:

Compound Substituents Activity (vs. Standard) Reference
Compound A () Quinazolinone-4-oxo, pyrimidin-2-yl Superior to diclofenac
Compound C () Quinazolinone-4-oxo, acetyl Superior to indomethacin

Key Findings :

  • Quinazolinone moieties enhance anti-inflammatory activity, with Compound C showing 2-fold greater potency than diclofenac .
  • The nitrosoamino group’s impact on these activities is unknown but warrants investigation due to its electrophilic nature.

Antihyperglycemic Activity

Sulfonamides with isoindoline-1,3-dione nuclei show promising glucose-lowering effects:

Compound () Substituents Serum Glucose Reduction (%) Reference
VIIo Cyclohexylcarbamoyl, isoindoline 52%
VIIp Cyclopentylcarbamoyl, isoindoline 48%

Key Findings :

  • Bulky carbamoyl groups (e.g., cyclohexyl) improve antihyperglycemic efficacy, rivaling gliclazide .
  • Nitrosoamino derivatives could explore similar modifications to enhance metabolic activity.

Structural and Functional Insights

  • This contrasts with safer substituents like chloro or quinazolinone, which enhance target specificity.
  • Quinazolinone Hybrids: Demonstrate scaffold flexibility, with activities spanning antimalarial, antioxidant, and hepatoprotective effects .
  • Halogenated Aryl Groups : Improve antimicrobial and cytotoxic profiles but may increase toxicity .

Biological Activity

4-(Nitrosoamino)benzenesulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure features a nitrosoamino group that may contribute to its reactivity and interaction with biological targets.

The compound is characterized by the presence of a nitroso group attached to an amino-substituted benzenesulfonamide. Its chemical structure can be represented as follows:

C6H7N3O2S\text{C}_6\text{H}_7\text{N}_3\text{O}_2\text{S}

This structure suggests potential interactions with various biomolecules, influencing its biological activity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating various physiological processes. For instance, derivatives of benzenesulfonamide have demonstrated selective inhibition against CA IX, which is often overexpressed in tumors .
  • Apoptosis Induction : Some studies indicate that certain benzenesulfonamide derivatives can induce apoptosis in cancer cell lines, such as MDA-MB-231. The mechanism involves increased annexin V binding, suggesting that these compounds may trigger programmed cell death pathways .
  • Antimicrobial Activity : this compound has been evaluated for its antibacterial properties. In vitro studies have shown significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential as an antimicrobial agent .

Biological Activity Data

Biological ActivityTarget Organism/Cell LineIC50/Effect ConcentrationReference
Enzyme InhibitionCarbonic Anhydrase IX10.93–25.06 nM
Apoptosis InductionMDA-MB-23122-fold increase in annexin V-FITC
Antibacterial ActivityS. aureus50 μg/mL (80.69% inhibition)
Antibacterial ActivityK. pneumoniae50 μg/mL (79.46% inhibition)

Case Studies and Research Findings

  • Anticancer Properties : A study focused on the synthesis of new benzenesulfonamide derivatives indicated that compounds similar to this compound demonstrated significant anticancer activity through selective inhibition of CA IX. The most active derivatives were further characterized for their ability to induce apoptosis in breast cancer cell lines .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of benzenesulfonamide derivatives against bacterial strains. Compounds exhibited substantial antibacterial activity at low concentrations, suggesting their potential use in treating infections caused by resistant bacteria .
  • Pharmacokinetic Studies : Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies showed promising pharmacokinetic profiles for some derivatives of benzenesulfonamides, indicating their viability for further development as therapeutic agents .

Q & A

Q. Table 1: Comparison of Nitrosation Conditions

PrecursorNitrosating AgentYield (%)Purity (HPLC)
4-aminobenzenesulfonamideNaNO₂/HCl75≥98%
4-aminobenzenesulfonamideNaNO₂/H₂SO₄68≥95%

Basic: What physicochemical properties of this compound are critical for experimental design?

Q. Key Properties :

  • Melting Point : 178–183°C (varies with purity) .
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
  • Stability : Light- and heat-sensitive due to the nitroso group; store in amber vials at –20°C under inert atmosphere.

Advanced: How do the nitroso and sulfonamide groups influence regioselectivity in substitution reactions?

Q. Mechanistic Insights :

  • Sulfonamide Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position relative to the sulfonamide .
  • Nitroso Group : Can participate in tautomerism (nitroso ↔ oxime), altering reactivity. Under acidic conditions, it may act as a weak directing group.
    Example : In bromination, the meta position to the sulfonamide is favored, with minor products arising from nitroso-directed pathways .

Advanced: What analytical techniques resolve conformational isomers of nitrosoamino compounds?

Q. Methodology :

  • Capillary Electrophoresis (CE) : Use a polyacrylamide-coated capillary with 10 mM phosphate buffer (pH 7.2) and 2 mM DMMAPS at 5°C. This resolves syn and anti conformers via differences in isomerization kinetics .
  • HPLC : C18 column with acetonitrile/water gradient (0.1% TFA) achieves baseline separation.

Q. Table 2: Resolution of Conformers at Varying Temperatures

Temperature (°C)Migration Time (min)Resolution (Rs)
3012.51.2
1518.31.8
524.72.5

Advanced: How can this compound be functionalized for biological activity studies?

Q. Functionalization Strategies :

  • Acylation : React with acyl chlorides (e.g., acetyl chloride) in DCM using triethylamine as a base to form N-acyl derivatives .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitroso group to an amine, enabling further coupling (e.g., with fluorophores for imaging) .

Q. Biological Applications :

  • Enzyme Inhibition : Derivatives have shown activity as NLRP3 inflammasome inhibitors (IC₅₀ ~0.5–2 µM) .
  • Anticancer Probes : Thiophene-linked analogues exhibit cytotoxicity comparable to doxorubicin in in vitro assays .

Advanced: What safety protocols are essential when handling this compound?

Q. Safety Measures :

  • Carcinogenicity Risk : Nitrosamines are potent carcinogens; use fume hoods and PPE (gloves, lab coats) .
  • Deactivation : Treat waste with 1 M ascorbic acid to reduce nitroso groups before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Nitrosoamino)benzenesulfonamide
Reactant of Route 2
4-(Nitrosoamino)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.